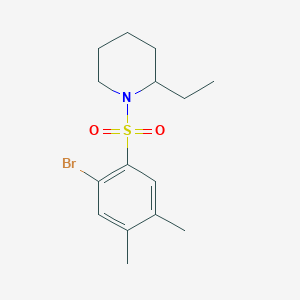
1-(2-Bromo-4,5-dimethylbenzenesulfonyl)-2-ethylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-4,5-dimethylbenzenesulfonyl)-2-ethylpiperidine is a chemical compound known for its unique structural features and diverse applications in scientific research. This compound is characterized by the presence of a bromine atom, two methyl groups, and a sulfonyl group attached to a benzene ring, which is further connected to an ethylpiperidine moiety. Its molecular formula is C14H20BrNO2S.
Preparation Methods
The synthesis of 1-(2-Bromo-4,5-dimethylbenzenesulfonyl)-2-ethylpiperidine typically involves multiple steps:
Formation of the Piperidine Ring: The brominated intermediate is then reacted with 2-ethylpiperidine under suitable conditions to form the final product.
Industrial production methods often involve optimizing these steps to achieve higher yields and purity, utilizing catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
1-(2-Bromo-4,5-dimethylbenzenesulfonyl)-2-ethylpiperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Bromo-4,5-dimethylbenzenesulfonyl)-2-ethylpiperidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-(2-Bromo-4,5-dimethylbenzenesulfonyl)-2-ethylpiperidine exerts its effects involves interactions with specific molecular targets and pathways. The bromine and sulfonyl groups play crucial roles in its reactivity and binding affinity to biological targets. These interactions can modulate enzyme activities, receptor functions, and cellular signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
1-(2-Bromo-4,5-dimethylbenzenesulfonyl)-2-ethylpiperidine can be compared with other similar compounds, such as:
1-(2-Bromo-4,5-dimethylbenzenesulfonyl)-4-(4-fluorophenyl)piperazine: This compound has a fluorophenyl group instead of an ethyl group, which can alter its chemical and biological properties.
1-(2-Bromo-4,5-dimethylbenzenesulfonyl)-4-(3,4-dichlorophenyl)piperazine: The presence of dichlorophenyl groups introduces additional reactivity and potential biological activities.
Properties
IUPAC Name |
1-(2-bromo-4,5-dimethylphenyl)sulfonyl-2-ethylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO2S/c1-4-13-7-5-6-8-17(13)20(18,19)15-10-12(3)11(2)9-14(15)16/h9-10,13H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNVDRUSVANXLOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=C(C=C(C(=C2)C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
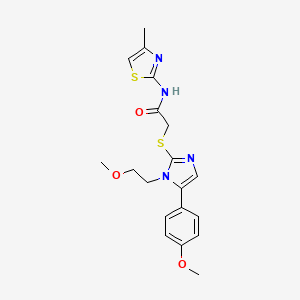
![N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-2-phenylbutanamide](/img/structure/B2768345.png)
![2-Chloro-4-fluoro-6-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2768350.png)

![2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N-[3-(morpholin-4-yl)propyl]acetamide](/img/structure/B2768354.png)

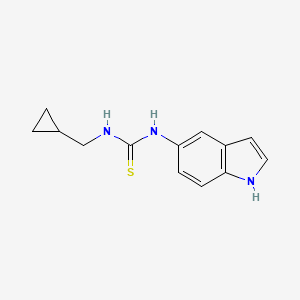
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]ethanediamide](/img/structure/B2768358.png)
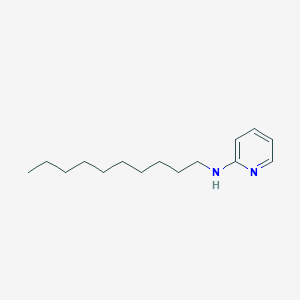

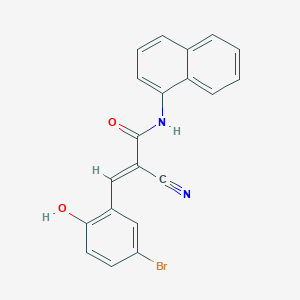
![3-Benzyl-1-[(4-nitrophenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2768362.png)
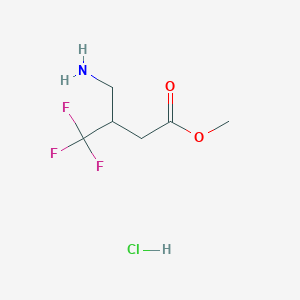
![(2S)-N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-2-(6-methoxynaphthalen-2-yl)propanamide](/img/structure/B2768365.png)
